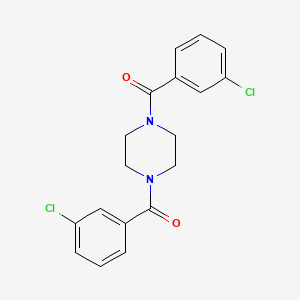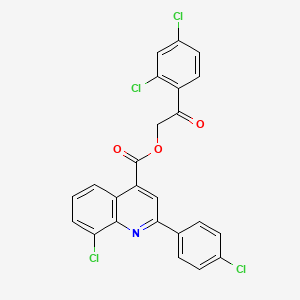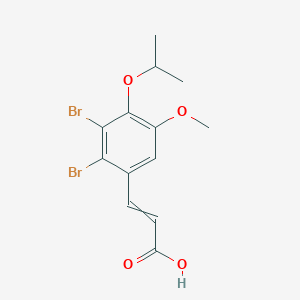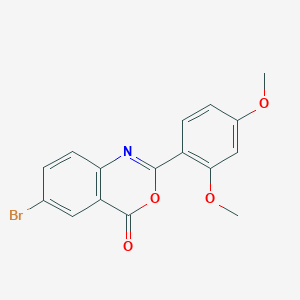![molecular formula C37H25ClN6O2 B12461495 N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12461495.png)
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[8-(4-chlorophenyl)-9,10,17-triazatetracyclo[8700(2),?0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide” is a complex organic compound characterized by its unique structural features, including multiple aromatic rings and heterocyclic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:
Formation of the triazatetracyclo structure: This step might involve cyclization reactions using appropriate precursors and catalysts.
Introduction of the chlorophenyl group: This could be achieved through electrophilic aromatic substitution reactions.
Attachment of the phthalazinyl acetamide moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods like recrystallization, chromatography, or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and heterocyclic components may be susceptible to oxidation under specific conditions.
Reduction: Certain functional groups within the compound can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, particularly electrophilic or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might lead to the formation of quinones, while reduction could yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets or pathways.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Disrupting cellular processes: Leading to cell death or altered cellular function.
相似化合物的比较
Similar Compounds
N-[8-(4-chlorophenyl)-9,10,17-triazatetracycloheptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide: A structurally similar compound with slight variations in the substituents.
N-[8-(4-bromophenyl)-9,10,17-triazatetracycloheptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide: Another similar compound with a bromine substituent instead of chlorine.
Uniqueness
The uniqueness of the compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. These differences could result in varied reactivity, stability, and bioactivity.
属性
分子式 |
C37H25ClN6O2 |
|---|---|
分子量 |
621.1 g/mol |
IUPAC 名称 |
N-[5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide |
InChI |
InChI=1S/C37H25ClN6O2/c1-22-10-12-23(13-11-22)34-28-7-3-5-9-30(28)37(46)43(41-34)21-33(45)39-26-18-19-32-31(20-26)40-36-29-8-4-2-6-27(29)35(42-44(32)36)24-14-16-25(38)17-15-24/h2-20H,21H2,1H3,(H,39,45) |
InChI 键 |
GSBRELKUNQAKOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)N6C(=N5)C7=CC=CC=C7C(=N6)C8=CC=C(C=C8)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide](/img/structure/B12461420.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12461427.png)
![2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B12461432.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanamide](/img/structure/B12461437.png)

![5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B12461445.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide](/img/structure/B12461451.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12461455.png)



![4-amino-2-phenyl-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B12461503.png)
![(2S)-2-[(2S)-2-(2-{2-[(2S)-3-[4-(acetyloxy)phenyl]-2-aminopropanamido]acetamido}acetamido)-3-phenylpropanamido]-4-methylpentanoic acid](/img/structure/B12461505.png)
